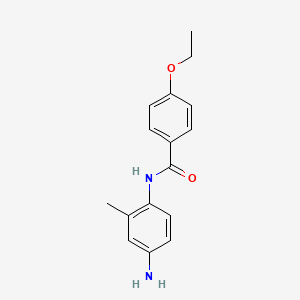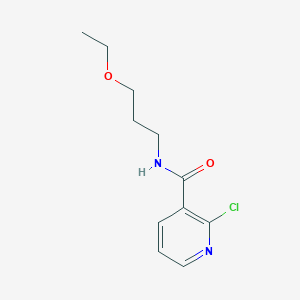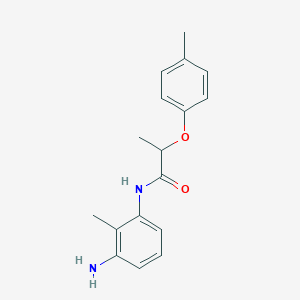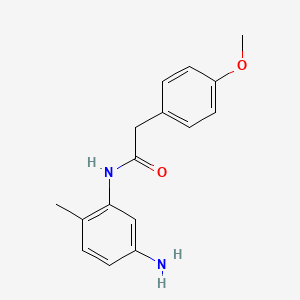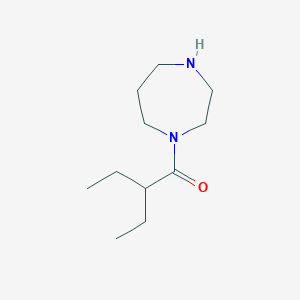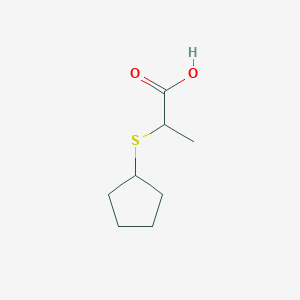
2-(Cyclopentylsulfanyl)propanoic acid
Overview
Description
2-(Cyclopentylsulfanyl)propanoic acid, also known as 2-CPSP, is an organic acid with a unique structure and a wide range of applications. It is used in a variety of scientific research applications, as well as in laboratory experiments.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Cyclopentylsulfanyl)propanoic acid, focusing on six unique fields:
Pharmaceutical Development
2-(Cyclopentylsulfanyl)propanoic acid is explored for its potential in pharmaceutical development, particularly as a precursor or intermediate in the synthesis of various therapeutic agents. Its unique chemical structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles. Researchers are investigating its role in creating novel compounds that could be used to treat a range of diseases, including metabolic disorders and inflammatory conditions .
Biochemical Research
In biochemical research, 2-(Cyclopentylsulfanyl)propanoic acid is utilized as a tool to study enzyme interactions and metabolic pathways. Its structure makes it a valuable substrate or inhibitor in enzymatic assays, helping scientists understand the mechanisms of enzyme action and regulation. This compound can also be used to probe the activity of specific enzymes involved in sulfur metabolism, providing insights into their biological functions and potential as drug targets .
Material Science
The compound has applications in material science, particularly in the synthesis of polymers and advanced materials. Its incorporation into polymer chains can enhance the properties of the resulting materials, such as thermal stability, mechanical strength, and resistance to degradation. Researchers are exploring its use in developing new materials for industrial applications, including coatings, adhesives, and composites .
Agricultural Chemistry
In agricultural chemistry, 2-(Cyclopentylsulfanyl)propanoic acid is being studied for its potential as a herbicide or plant growth regulator. Its ability to interfere with specific biochemical pathways in plants makes it a candidate for controlling weed growth or enhancing crop yields. Research is ongoing to determine its efficacy and safety in agricultural settings, as well as its environmental impact .
Environmental Science
Environmental scientists are investigating the use of 2-(Cyclopentylsulfanyl)propanoic acid in bioremediation efforts. Its chemical properties may allow it to break down or neutralize environmental pollutants, such as heavy metals or organic contaminants. Studies are focused on understanding its interactions with various pollutants and optimizing its use in cleaning up contaminated sites .
Chemical Synthesis
The compound is also valuable in chemical synthesis, serving as a building block for the creation of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis, enabling the production of a wide range of chemical products. Researchers are exploring new synthetic routes and reactions involving 2-(Cyclopentylsulfanyl)propanoic acid to expand its utility in chemical manufacturing .
Mechanism of Action
Target of Action
This compound is a derivative of propanoic acid, which is known to have antimicrobial properties . .
Mode of Action
Propanoic acid, a related compound, acts as an antimicrobial agent
Pharmacokinetics
Given its structural similarity to propanoic acid, it’s possible that it may share similar pharmacokinetic properties . .
properties
IUPAC Name |
2-cyclopentylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-6(8(9)10)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAPCYLXDBNWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)
![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)
![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)
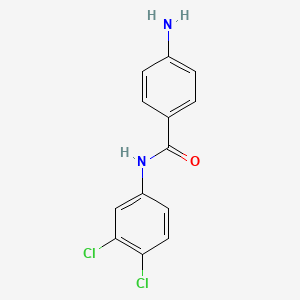
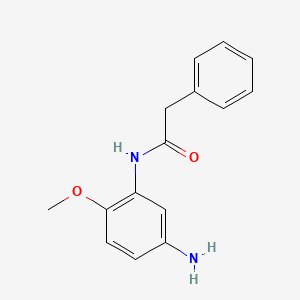

![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)
